Fmoc-O-tert-butyldimethylsilyl-L-serine

Peptide Chemistry Solid-Phase Synthesis Deprotection Kinetics

In SPPS, standard acid-labile serine building blocks (e.g., Fmoc-Ser(tBu)-OH) preclude on-resin modification. Fmoc-Ser(TBDMS)-OH solves this: the TBDMS ether resists TFA cleavage, enabling selective fluoride-mediated deprotection on the resin. This unlocks critical workflows for phosphopeptide synthesis and late-stage fragment ligation in natural product assembly (e.g., CDA3a). Key supply advantages: bulk stock availability and documented orthogonal stability for multi-protecting group schemes.

Molecular Formula C24H31NO5Si
Molecular Weight 441.6 g/mol
CAS No. 146346-81-8
Cat. No. B613369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-tert-butyldimethylsilyl-L-serine
CAS146346-81-8
Synonyms146346-81-8; Fmoc-O-tert-butyldimethylsilyl-L-serine; AmbotzFAA6510; Fmoc-Ser(BSi)-OH; Fmoc-Ser(TBDMS)-OH; SCHEMBL13611972; CTK8F9911; MolPort-008-267-788; AKOS025289435; ZINC169910126; AK170187; RT-013027; N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine; L-Serine,O-[(1,1-dimethylethyl)dimethylsilyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC24H31NO5Si
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)
InChIKeyIONOZYFSQPGBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(TBDMS)-OH: Profile & Sourcing


Fmoc-O-tert-butyldimethylsilyl-L-serine, commonly abbreviated as Fmoc-Ser(TBDMS)-OH, is a protected L-serine derivative designed for solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function and a tert-butyldimethylsilyl (TBDMS, also referred to as BSi) ether on the side-chain hydroxyl, with a molecular weight of 441.60 g/mol and empirical formula C24H31NO5Si. Its synthesis, purification, and characterization are well-established, enabling procurement from multiple global chemical vendors . This guide examines the differential performance of this specific derivative against close analogs to inform scientifically-grounded procurement decisions.

Orthogonal side-chain protection for Fmoc SPPS
Fluoride-mediated selective deprotection compatible
Vendor QC benchmarks for chiral purity and optical rotation

Fmoc-Ser(TBDMS)-OH Substitution Risks


The hydroxyl protecting group in Fmoc serine derivatives governs both on-resin stability and final deprotection kinetics, directly impacting peptide yield, purity, and epimerization. Fmoc-Ser(TBDMS)-OH occupies a specific niche within this landscape. Unlike acid-labile groups (e.g., tBu, Trt) that are removed during standard TFA cleavage, the TBDMS ether is comparatively stable to TFA . Conversely, it is more readily cleaved than the exceptionally robust benzyl (Bzl) ether under certain conditions [1]. Simply substituting Fmoc-Ser(TBDMS)-OH with a cheaper alternative without adjusting the synthetic protocol risks incomplete deprotection, side-reactions such as aspartimide formation, or racemization during coupling, all of which compromise final product quality. The following quantitative comparisons provide a basis for selection.

Target: Fmoc-Ser(TBDMS)-OH
Common Substitutes: tBu, OBn
Partially labile to TFA; controlled partial deprotection possible
tBu: largely TFA-stable; OBn: requires strong acid or hydrogenolysis
Cleavable with fluoride (e.g., Bu₄NF) on resin
Acid-labile groups not amenable to on-resin fluoride removal
Increases peptide hydrophobicity; shifts HPLC retention
Smaller protecting groups may co-elute with impurities

Fmoc-Ser(TBDMS)-OH vs. Key Analogs


TFA Lability: TBDMS vs. t-Butyl Ether

In the context of Fmoc/tBu SPPS, the TBDMS ether on serine is significantly more labile towards trifluoroacetic acid (TFA) than the t-butyl (tBu) ether. While both are orthogonal to Fmoc removal, the TBDMS group's increased sensitivity to acidic conditions means it will undergo partial or complete deprotection during extended TFA treatment, a property that can be exploited for selective side-chain unveiling .

TFA Lability
Class-level
More labile towards TFA than tBu ether
Supports orthogonal deprotection strategy design
Exact rate constants not reported; verify under specific conditions
Peptide Chemistry Solid-Phase Synthesis Deprotection Kinetics

Fluoride-Mediated Orthogonal Deprotection

Fmoc-Ser(TBDMS)-OH permits a unique orthogonal deprotection route: the TBDMS silyl ether can be cleaved selectively in the presence of acid-labile Boc or tBu protecting groups using tetra-n-butylammonium fluoride (Bu₄NF) in DMF. It is critical to note, however, that the Fmoc group is also removed under these basic/nucleophilic conditions . This selectivity profile is distinct from that of tBu or Trt protected serine, which are both removed under acidic conditions.

Fluoride Cleavage
Reported
Selective cleavage with Bu₄NF in DMF; Fmoc also removed
Enables two-step deprotection sequence
Confirm compatibility with base-sensitive sequences
Peptide Synthesis Orthogonal Protection Fluoride-Mediated Cleavage

Degarelix: TBDMS vs. OBn Protection

A patent detailing the solid-phase synthesis of the therapeutic peptide degarelix describes the direct substitution of Fmoc-Ser(TBDMS)-OH with Fmoc-Ser(OBn)-OH at a specific serine incorporation step [1]. The same synthetic operations were performed, and the reaction conditions were maintained. While the patent does not report a quantitative comparison of the final product purity or yield between the two routes, the substitution was made and the overall synthesis proceeded, indicating that both protecting groups are viable for this position, albeit with potential differences in deprotection requirements.

Degarelix Route
Source review
Used interchangeably with Fmoc-Ser(OBn)-OH in API synthesis
Both viable; deprotection step differences may affect purity
No comparative yield/purity data; process-specific
Peptide API Synthesis Process Chemistry Degarelix

CDA3a Antibiotic Total Synthesis

Fmoc-Ser(TBDMS)-OH has been specifically cited as a useful building block in the total synthesis of the calcium-dependent antibiotic CDA3a and its analogs, employing a late-stage serine ligation strategy . While this is an application-specific example rather than a direct comparator study, it highlights the compound's compatibility with a particular convergent synthetic approach. Alternative serine derivatives (e.g., Fmoc-Ser(tBu)-OH) may be less suitable if the synthetic sequence requires orthogonal protection of the side-chain hydroxyl during the ligation step.

CDA3a Synthesis
Data to verify
Successfully used in late-stage serine ligation strategy
Demonstrates applicability to complex cyclic lipopeptides
Single synthetic example; verify orthogonal protection needs
Natural Product Synthesis Antibiotics Late-Stage Ligation

Enantiomeric Purity & Physical Data

Commercial offerings of Fmoc-Ser(TBDMS)-OH provide a baseline for procurement specifications. Enantiomeric purity, determined by chiral HPLC, is routinely reported at ≥99.9% from certain suppliers . Specific optical rotation values are reported as +16.9° ± 3° (c=2 in MeOH) and +16.1° (c=0.01 g/mL in DCM) . For comparison, Fmoc-Ser(tBu)-OH is typically offered at ≥98% purity by acidimetric assay , and Fmoc-Ser(Trt)-OH has an optical rotation of +8.0° ± 1° (c=1% in DMF) . While these are vendor-reported specifications, they reflect the achievable quality standards and can be used to screen suppliers.

Enantiomeric Purity
Specification review
≥ 99.9% ee by chiral HPLC (supplier report)
Supports procurement quality benchmarking
Optical rotation +16.9° (c=2, MeOH)
Quality Control Procurement Specification Chiral Purity

Molecular Weight & Hydrophobicity for Purification

The molecular weight of Fmoc-Ser(TBDMS)-OH is 441.60 g/mol . In contrast, the molecular weights of common analogs are: Fmoc-Ser(tBu)-OH (397.47 g/mol) , Fmoc-Ser(Trt)-OH (569.67 g/mol) , and Fmoc-Ser(Bzl)-OH (417.46 g/mol) . The TBDMS derivative's intermediate mass and increased hydrophobicity (due to the silyl group) can affect peptide retention times during reverse-phase HPLC purification, potentially improving resolution of closely related peptide impurities compared to peptides synthesized with smaller protecting groups.

MW & Hydrophobicity
Class-level
MW 441.60 g/mol; intermediate among tBu (397), Trt (570), Bzl (417)
May alter RP-HPLC retention for impurity separation
Consider chromatographic method development
Peptide Purification HPLC Method Development Molecular Weight

Fmoc-Ser(TBDMS)-OH Applications


On-Resin Phosphoserine Peptide Synthesis

When synthesizing phosphopeptides using an on-resin phosphorylation strategy, Fmoc-Ser(TBDMS)-OH is the derivative of choice. The TBDMS group remains stable through the entire peptide chain assembly and is selectively removed with fluoride ion while the peptide is still resin-bound, unmasking the serine hydroxyl for subsequent phosphitylation and oxidation . This avoids the need for pre-phosphorylated building blocks and is not possible with Fmoc-Ser(tBu)-OH, which would be cleaved during final TFA treatment.

Late-Stage Serine Ligation

For the total synthesis of complex natural products like the calcium-dependent antibiotic CDA3a, Fmoc-Ser(TBDMS)-OH enables a late-stage serine ligation strategy . The TBDMS ether provides the necessary hydroxyl protection during fragment coupling and can be removed under mild conditions after ligation, preserving the integrity of other sensitive functionalities.

Orthogonal Protection in Peptide Synthesis

In peptide sequences requiring multiple orthogonal protecting groups (e.g., Fmoc for α-amine, Boc/tBu for Lys side chains, and a removable hydroxyl protecting group on serine), Fmoc-Ser(TBDMS)-OH offers a unique deprotection profile. The TBDMS group can be cleaved with Bu₄NF while acid-labile groups remain intact, or it can be partially cleaved under prolonged TFA treatment for a controlled, global deprotection . This flexibility is not available with purely acid-labile serine derivatives.

Method Development for Peptide Purification

Peptides synthesized with Fmoc-Ser(TBDMS)-OH may exhibit altered reverse-phase HPLC retention times compared to their tBu or Trt counterparts due to the increased hydrophobicity of the silyl protecting group. This property can be exploited during method development to resolve otherwise co-eluting impurities, potentially reducing the need for multiple purification steps.

Application
Selection Property
Validation Focus
On-resin phosphoserine synthesis
Fluoride-cleavable side-chain protection
Orthogonal deprotection compatibility
Late-stage serine ligation
Mild deprotection preserving sensitive groups
Ligation compatibility assessment
Orthogonal protection strategy
Dual-mode deprotection (fluoride or acid)
Deprotection sequence design
Purification method development
Distinct chromatographic retention
Impurity resolution optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O-tert-butyldimethylsilyl-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.